molecular formula C15H17NO3 B13547400 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one

2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one

Cat. No.: B13547400
M. Wt: 259.30 g/mol
InChI Key: CIOHEMJXKLBEOG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a benzyloxy group and an oxa-azabicyclo scaffold, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one has significant potential in various fields:

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The oxa-azabicyclo scaffold is known to interact with various biological receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one apart is its combination of the benzyloxy group with the oxa-azabicyclo scaffold. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)-2-phenylmethoxyethanone

InChI

InChI=1S/C15H17NO3/c17-15(11-18-10-12-4-2-1-3-5-12)16-13-6-8-14(19-16)9-7-13/h1-6,8,13-14H,7,9-11H2

InChI Key

CIOHEMJXKLBEOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)COCC3=CC=CC=C3

Origin of Product

United States

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